molecular formula C19H26F2 B12578187 2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene CAS No. 262605-20-9

2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene

Cat. No.: B12578187
CAS No.: 262605-20-9
M. Wt: 292.4 g/mol
InChI Key: YMZMWKMTDFOQGQ-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene is a synthetic organic compound characterized by the presence of a difluorophenyl group and a propyldecahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-difluorophenylacetic acid with a suitable decahydronaphthalene derivative under specific conditions. The reaction is often catalyzed by a strong acid or base, and the temperature and pressure are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity. Additionally, the decahydronaphthalene structure may influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid
  • 2-Amino-4-(3,4-difluorophenyl)thiazole

Uniqueness

2-(3,4-Difluorophenyl)-6-propyldecahydronaphthalene is unique due to its specific combination of a difluorophenyl group and a propyldecahydronaphthalene structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .

Properties

CAS No.

262605-20-9

Molecular Formula

C19H26F2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-6-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C19H26F2/c1-2-3-13-4-5-15-11-16(7-6-14(15)10-13)17-8-9-18(20)19(21)12-17/h8-9,12-16H,2-7,10-11H2,1H3

InChI Key

YMZMWKMTDFOQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2CC(CCC2C1)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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